Cas no 62171-59-9 (1-tert-butyl-2-iodobenzene)

1-tert-butyl-2-iodobenzene structure
1-tert-butyl-2-iodobenzene structure
Product Name:1-tert-butyl-2-iodobenzene
CAS No:62171-59-9
MF:C10H13I
MW:260.114695310593
CID:455645
PubChem ID:637957
Update Time:2025-09-27

1-tert-butyl-2-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1,1-dimethylethyl)-2-iodo-
    • 1-tert-butyl-2-iodobenzene
    • 62171-59-9
    • SCHEMBL2876002
    • BS-50020
    • Z1217194897
    • 1-t-butyl-2-iodobenzene
    • InChI=1/C10H13I/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H
    • DTXSID50348520
    • AKOS013582154
    • CS-0187842
    • E76306
    • 1-(tert-butyl)-2-iodobenzene
    • 125635-08-7
    • EN300-101715
    • MDL: MFCD15527509
    • Inchi: 1S/C10H13I/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
    • InChI Key: MMFGMLZMUNVLHD-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 260.00579
  • Monoisotopic Mass: 260.00620g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Additional information on 1-tert-butyl-2-iodobenzene

Benzene, 1-(1,1-Dimethylethyl)-2-Iodo-: A Comprehensive Overview

Benzene, as one of the most fundamental aromatic hydrocarbons, has been a subject of extensive research in various fields, including organic chemistry, pharmacology, and material science. The specific compound under discussion, 1-(1,1-Dimethylethyl)-2-Iodo-Benzene, represents a substituted benzene derivative with unique structural features that make it significant in both academic and industrial contexts.

This compound consists of a benzene ring with two substituents: an isopropyl group at the 1-position and an iodine atom at the 2-position. The presence of these substituents introduces specific electronic and steric effects that influence its chemical reactivity, stability, and potential applications in drug discovery and materials development.

Recent studies have highlighted the importance of aryl halides like 1-(1,1-Dimethylethyl)-2-Iodo-Benzene in medicinal chemistry. These compounds are often utilized as intermediates in the synthesis of various bioactive molecules, including pharmaceutical agents and agrochemicals. The iodine substituent, in particular, plays a critical role in facilitating coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely employed in modern drug discovery.

One of the key advantages of this compound lies in its versatility. The bulky isopropyl group at the 1-position creates steric hindrance, which can influence the regioselectivity of subsequent reactions. This property makes it a valuable building block for constructing complex molecules with desired stereochemistry and electronic profiles.

Moreover, the combination of an aromatic ring with electron-withdrawing groups like iodine opens up possibilities for exploring its photophysical properties. Research has shown that such aryl halides can exhibit interesting fluorescence characteristics under UV irradiation, making them potential candidates for applications in optoelectronics and sensors.

Recent advancements in synthetic methodology have further enhanced the utility of this compound. For instance, transition-metal catalyzed reactions have enabled the efficient construction of biaryl frameworks, which are essential components in numerous drugs and materials. The use of 1-(1,1-Dimethylethyl)-2-Iodo-Benzene as a precursor in these reactions underscores its importance in contemporary chemical synthesis.

Another area where this compound has shown promise is in the field of biomedical imaging. Its ability to participate in radiolabeling reactions makes it a potential candidate for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents. Such applications would require further investigation into its metabolic stability and biocompatibility.

Furthermore, the study of this compound's environmental impact is crucial. Aryl halides are known to undergo various transformations in the environment, including hydrolysis and reduction. Understanding these processes can provide valuable insights into its potential as a sustainable chemical intermediate or its role in environmental chemistry.

In conclusion, 1-(1,1-Dimethylethyl)-2-Iodo-Benzene is a versatile and valuable compound with wide-ranging applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it an attractive candidate for both fundamental research and industrial applications. As the field of biochemical innovation continues to evolve, this compound is poised to play an even more significant role in advancing our understanding and development of new therapies and materials.

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